molecular formula C11H10N2O B2876185 5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 932186-12-4

5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No. B2876185
CAS RN: 932186-12-4
M. Wt: 186.214
InChI Key: ZGZNAJLRNYGWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine and pyrrole derivatives are a class of organic compounds that are widely studied due to their prevalence in many biologically active molecules and pharmaceuticals . They often contain a heterocyclic ring, which is a ring of atoms that contains at least two different elements. In this case, the heterocyclic ring contains carbon and nitrogen atoms .


Synthesis Analysis

The synthesis of pyridine and pyrrole derivatives can be complex and varies depending on the specific compound. For example, one method involves the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various techniques, including X-ray diffraction . This method allows scientists to visualize the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involving pyridine and pyrrole derivatives can be quite diverse. For instance, they can undergo reactions with hydrazonoyl chlorides and halo ketones to produce 1,3,4-thiadiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting point and molecular weight, can be determined using various analytical techniques .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Pyridine compounds, like the one , have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . They have been particularly useful in the context of the COVID-19 pandemic caused by the SARS-CoV-2 virus . The presence of the pyridine nucleus, along with other heterocycles, gives the molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Antitumor Activities

Pyridine compounds are also known for their antitumor properties . They can interact with specific proteins in cancer cells, inhibiting their growth and proliferation .

Analgesic Properties

These compounds have been found to have analgesic properties, providing relief from pain .

Anti-inflammatory Properties

Pyridine compounds have been used for their anti-inflammatory properties, reducing inflammation in various conditions .

Antioxidant Properties

They have also been noted for their antioxidant properties, helping to protect the body’s cells from damage caused by free radicals .

Anti-Alzheimer’s Properties

Pyridine compounds have been used in the treatment of Alzheimer’s disease . They can interact with specific proteins in the brain, helping to slow the progression of the disease .

Anti-ulcer Properties

These compounds have been used for their anti-ulcer properties, helping to protect the stomach lining and reduce the risk of ulcers .

Antidiabetic Properties

Finally, pyridine compounds have been used for their antidiabetic properties, helping to regulate blood sugar levels .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some pyrazole-containing compounds have been found to exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. Some may be relatively safe to handle, while others may pose significant risks. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions in this field could involve the synthesis of new pyridine and pyrrole derivatives with improved properties, the development of more efficient synthesis methods, and further exploration of their biological activities .

properties

IUPAC Name

5-methyl-1-pyridin-2-ylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-5-6-10(8-14)13(9)11-4-2-3-7-12-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZNAJLRNYGWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.